6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is a complex organic compound that features a pyrazole ring, a nicotinamide moiety, and a benzyl group with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the nicotinamide and benzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzyl moiety.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and nicotinamide moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound also features a pyrazole ring and is used in similar applications.
2-(1H-pyrazol-1-yl)pyridine: Another pyrazole-containing compound with applications in organic synthesis and catalysis.
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and the nicotinamide moiety differentiates it from other pyrazole-containing compounds, providing unique opportunities for its use in various scientific and industrial applications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-10-14(2)23(22-13)18-9-6-16(12-20-18)19(24)21-11-15-4-7-17(25-3)8-5-15/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGGDHXPXWFADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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